molecular formula C8H14O2 B6236461 rac-methyl 2-[(1R,2S)-2-ethylcyclopropyl]acetate, trans CAS No. 2271982-44-4

rac-methyl 2-[(1R,2S)-2-ethylcyclopropyl]acetate, trans

Cat. No. B6236461
CAS RN: 2271982-44-4
M. Wt: 142.2
InChI Key:
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Description

Rac-methyl 2-[(1R,2S)-2-ethylcyclopropyl]acetate, trans (also known as R-MECPAT) is an organic compound that is used in various scientific research applications. It is a chiral compound, meaning that it can exist in two different mirror-image orientations, and is an important tool in the study of stereochemistry. R-MECPAT is used in a variety of biochemical, physiological, and synthetic experiments, and has been studied for its potential applications in the pharmaceutical industry.

Scientific Research Applications

R-MECPAT is used in a variety of scientific research applications, including biochemical, physiological, and synthetic experiments. It has been studied for its potential applications in the pharmaceutical industry, as it has been found to be useful in the synthesis of various drugs. It has also been used in the study of stereochemistry, as it can exist in two different mirror-image orientations. In addition, it has been studied for its potential applications in the production of polymers and other materials.

Mechanism of Action

R-MECPAT is a chiral compound, meaning that it can exist in two different mirror-image orientations. The two different orientations are referred to as R-MECPAT and S-MECPAT. The two forms of the compound have different chemical and physical properties, which makes them useful in the study of stereochemistry. In addition, R-MECPAT has been found to be useful in the synthesis of various drugs, as it can be used to control the stereochemistry of the drug.
Biochemical and Physiological Effects
R-MECPAT has been studied for its potential applications in the pharmaceutical industry, as it has been found to be useful in the synthesis of various drugs. In addition, it has been studied for its potential effects on biochemical and physiological processes. Studies have found that R-MECPAT can act as an enzyme inhibitor, which can be useful in the treatment of various diseases. It has also been found to have anti-inflammatory and anti-cancer properties, and has been studied for its potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

R-MECPAT has several advantages in laboratory experiments. It is relatively easy to synthesize, and yields a product that is greater than 99% pure. In addition, it is a chiral compound, meaning that it can exist in two different mirror-image orientations, which can be useful in the study of stereochemistry. However, there are some limitations to using R-MECPAT in laboratory experiments. It is a relatively expensive compound, and can be difficult to obtain in larger quantities. In addition, it is volatile and can decompose at high temperatures, so it must be stored carefully and handled with care.

Future Directions

R-MECPAT has potential applications in the pharmaceutical industry, as it has been found to be useful in the synthesis of various drugs. In addition, it has been studied for its potential effects on biochemical and physiological processes, and has been found to have anti-inflammatory and anti-cancer properties. Further research is needed to explore the potential applications of R-MECPAT in the pharmaceutical industry and in the treatment of various diseases. In addition, further research is needed to explore the potential uses of R-MECPAT in the production of polymers and other materials. Finally, further research is needed to explore the potential uses of R-MECPAT in the study of stereochemistry.

Synthesis Methods

R-MECPAT is synthesized from a two-step reaction of ethylcyclopropane and acetic acid. In the first step, the ethylcyclopropane is reacted with the acetic acid to form ethylcyclopropylacetate, which is then reacted with methyl iodide in the second step to produce R-MECPAT. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the product. The reaction is typically performed at room temperature and yields a product that is greater than 99% pure.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl 2-[(1R,2S)-2-ethylcyclopropyl]acetate, trans involves the reaction of ethylcyclopropane with methyl chloroacetate followed by reduction and esterification.", "Starting Materials": [ "Ethylcyclopropane", "Methyl chloroacetate", "Lithium aluminum hydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Ethylcyclopropane is reacted with methyl chloroacetate in the presence of sodium hydroxide to form rac-methyl 2-[(1R,2S)-2-ethylcyclopropyl]acetate.", "Step 2: The resulting product is then reduced using lithium aluminum hydride to form the corresponding alcohol.", "Step 3: The alcohol is then esterified with methanol and hydrochloric acid to form rac-methyl 2-[(1R,2S)-2-ethylcyclopropyl]acetate, trans." ] }

CAS RN

2271982-44-4

Product Name

rac-methyl 2-[(1R,2S)-2-ethylcyclopropyl]acetate, trans

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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